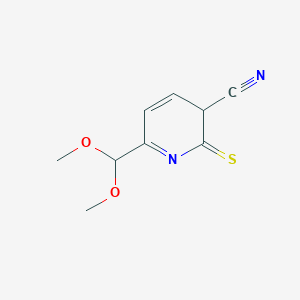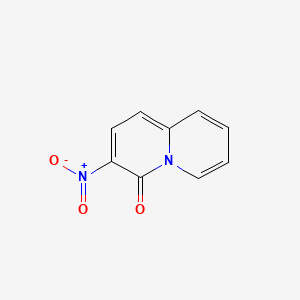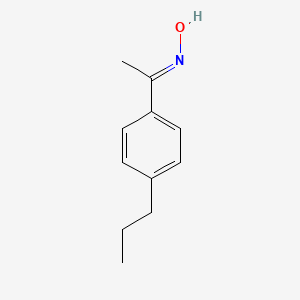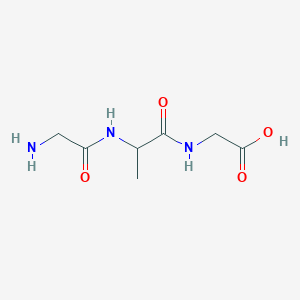
3-Pyridinecarbonitrile, 6-(dimethoxymethyl)-1,2-dihydro-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(ジメトキシメチル)-2-メルカプトニコチノニトリルは、6位にジメトキシメチル基、2位にメルカプト基を持つニコチノニトリルコアを特徴とする有機化合物です。
2. 製法
合成経路と反応条件
6-(ジメトキシメチル)-2-メルカプトニコチノニトリルの合成は、通常、容易に入手可能な前駆体から始まる複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。
ニコチノニトリルコアの形成: ニコチノニトリルコアは、適切な前駆体の環化を含む一連の反応によって合成できます。
ジメトキシメチル基の導入: ジメトキシメチル基は、酸性条件下でジメトキシメタンとの反応によって導入できます。
メルカプト基の付加: メルカプト基は、チオール試薬を用いた求核置換反応によって付加できます。
工業生産方法
6-(ジメトキシメチル)-2-メルカプトニコチノニトリルの工業生産には、上記の合成経路の最適化されたバージョンが含まれる可能性があり、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えることに重点が置かれます。これには、連続フローリアクターや高度な精製技術の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
6-(ジメトキシメチル)-2-メルカプトニコチノニトリルは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: メルカプト基は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ニトリル基は、還元されてアミンを形成することができます。
置換: ジメトキシメチル基は、適切な条件下で他の官能基と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムや触媒的水素化などの還元剤を使用できます。
置換: 置換反応には、酸性または塩基性条件下でアミンやアルコールなどの求核剤が含まれる場合があります。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
6-(ジメトキシメチル)-2-メルカプトニコチノニトリルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: その誘導体は、酵素阻害剤やその他の生物活性化合物の可能性があります。
医学: その薬理学的特性に関する研究は、新しい治療薬の開発につながる可能性があります。
産業: 独自の特性を持つ特殊化学品や材料の製造に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a reaction with dimethoxymethane under acidic conditions.
Addition of the Mercapto Group: The mercapto group can be added through a nucleophilic substitution reaction using thiol reagents.
Industrial Production Methods
Industrial production of 6-(dimethoxymethyl)-2-mercaptonicotinonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-(dimethoxymethyl)-2-mercaptonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(dimethoxymethyl)-2-mercaptonicotinonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用機序
6-(ジメトキシメチル)-2-メルカプトニコチノニトリルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、結合相互作用を介してその活性を調節する可能性があります。関連する経路には、酵素活性の阻害やシグナル伝達プロセスの変化が含まれる可能性があります。
6. 類似化合物の比較
類似化合物
- 6-(メトキシメチル)-2-メルカプトニコチノニトリル
- 6-(エトキシメチル)-2-メルカプトニコチノニトリル
- 6-(ジメトキシメチル)-2-ヒドロキシニコチノニトリル
独自性
6-(ジメトキシメチル)-2-メルカプトニコチノニトリルは、ジメトキシメチル基とメルカプト基の両方の存在により独自であり、これらは異なる化学反応性と潜在的な生物活性を付与します。類似の化合物と比較して、さまざまな用途における薬物動態特性、結合親和性、および全体的な有効性に違いが見られる可能性があります。
類似化合物との比較
Similar Compounds
- 6-(methoxymethyl)-2-mercaptonicotinonitrile
- 6-(ethoxymethyl)-2-mercaptonicotinonitrile
- 6-(dimethoxymethyl)-2-hydroxynicotinonitrile
Uniqueness
6-(dimethoxymethyl)-2-mercaptonicotinonitrile is unique due to the presence of both the dimethoxymethyl and mercapto groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
特性
分子式 |
C9H10N2O2S |
|---|---|
分子量 |
210.26 g/mol |
IUPAC名 |
6-(dimethoxymethyl)-2-sulfanylidene-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O2S/c1-12-9(13-2)7-4-3-6(5-10)8(14)11-7/h3-4,6,9H,1-2H3 |
InChIキー |
KSHHOZPKYOQCMN-UHFFFAOYSA-N |
正規SMILES |
COC(C1=NC(=S)C(C=C1)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)

![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)
![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)

![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)



![6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50,56-bis(hydroxymethyl)-4-(1H-imidazol-5-ylmethyl)-21-methyl-89-(2-methylpropyl)-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12326640.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)
